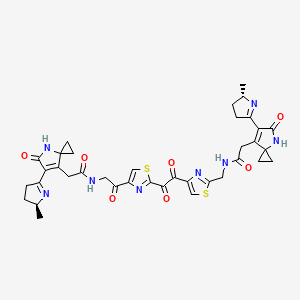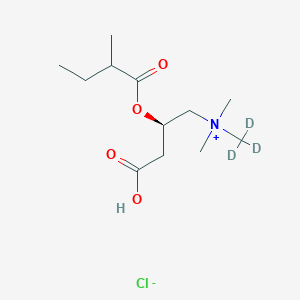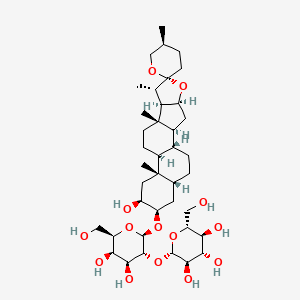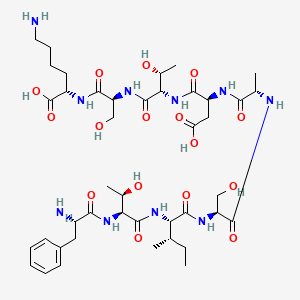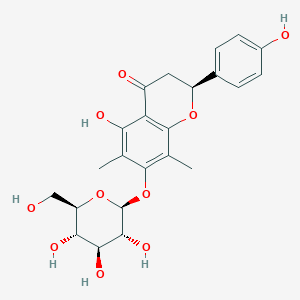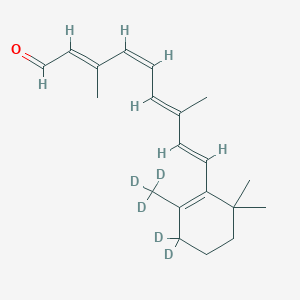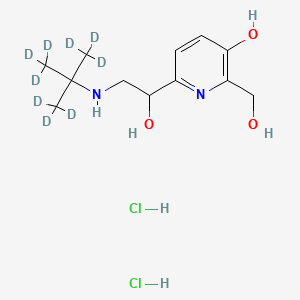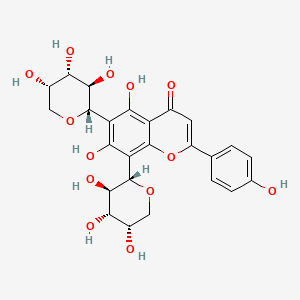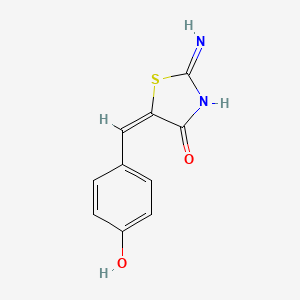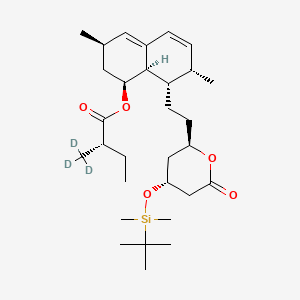
TBDMS-Monacolin K-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TBDMS-Monacolin K-d3 is a deuterated derivative of TBDMS-Monacolin K. It is a compound that combines the properties of tert-butyldimethylsilyl (TBDMS) and Monacolin K, with the addition of deuterium atoms. Monacolin K, also known as lovastatin, is a naturally occurring statin found in red yeast rice, produced by the fermentation of Monascus species. It is widely known for its cholesterol-lowering properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TBDMS-Monacolin K-d3 involves the protection of hydroxyl groups in Monacolin K using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production.
化学反应分析
Types of Reactions
TBDMS-Monacolin K-d3 undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidatively removed to yield the corresponding carbonyl compound.
Reduction: Reduction reactions can be performed on the Monacolin K moiety.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Tetraethylammonium superoxide in dry dimethylformamide under microwave irradiation.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced forms of Monacolin K.
Substitution: Deprotected or substituted derivatives of Monacolin K.
科学研究应用
TBDMS-Monacolin K-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Monacolin K.
Biology: Studied for its effects on cholesterol biosynthesis and its potential as a cholesterol-lowering agent.
Medicine: Investigated for its therapeutic potential in treating hypercholesterolemia and other cardiovascular diseases.
Industry: Utilized in the production of functional foods and nutraceuticals, particularly in red yeast rice products
作用机制
TBDMS-Monacolin K-d3 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
相似化合物的比较
Similar Compounds
Monacolin K: The non-deuterated form of TBDMS-Monacolin K-d3.
Lovastatin: Another name for Monacolin K, widely used as a cholesterol-lowering drug.
Simvastatin: A synthetic derivative of lovastatin with similar cholesterol-lowering properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into metabolic pathways and improve the stability of the compound in biological systems. The TBDMS group also offers protection to hydroxyl groups, making it useful in various synthetic applications .
属性
分子式 |
C30H50O5Si |
|---|---|
分子量 |
521.8 g/mol |
IUPAC 名称 |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3 |
InChI 键 |
YZUJIMXHROAZNZ-GLDHCNMCSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
规范 SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


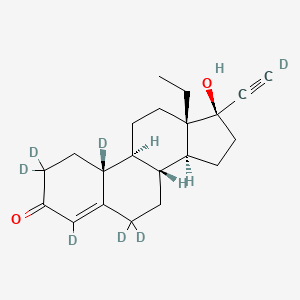
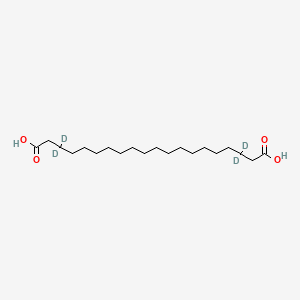
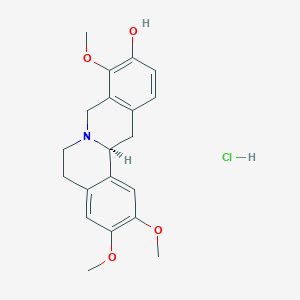
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
